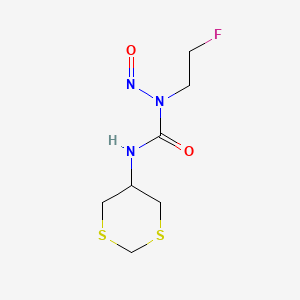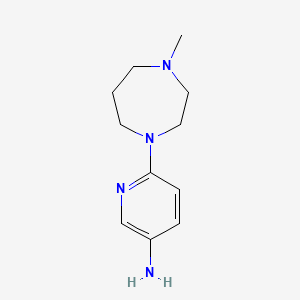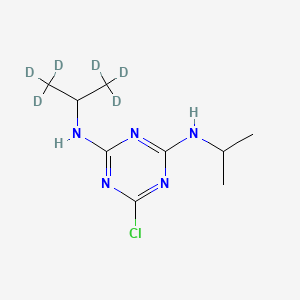![molecular formula C23H18N2O4 B13422352 1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione) CAS No. 47619-10-3](/img/structure/B13422352.png)
1,1'-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione) is a chemical compound with the molecular formula C21H14N2O4 and a molecular weight of 358.35 g/mol . It is also known by several other names, including Bismaleimide S, p,p’-Dimaleimidodiphenylmethane, and 4,4’-Methylenebis(N-phenylmaleimide) . This compound is widely used in the synthesis of thermosetting polymers and flame retardant resins .
準備方法
Synthetic Routes and Reaction Conditions
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione) can be synthesized through the reaction of maleic anhydride with diamines, such as 4,4’-methylenedianiline . The reaction typically involves heating the reactants in a solvent like xylene under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
科学的研究の応用
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione) has numerous applications in scientific research, including:
Chemistry: It is used as a cross-linking agent in the synthesis of thermosetting polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flame retardant resins and high-grade rubber products.
作用機序
The mechanism of action of 1,1’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione) involves its ability to act as a cross-linking agent. It forms covalent bonds with other molecules, leading to the formation of a three-dimensional network. This property is particularly useful in the synthesis of thermosetting polymers and flame retardant resins .
類似化合物との比較
Similar Compounds
N,N’-[Methylenedi(4,1-phenylene)]bis(maleimide): Similar in structure but differs in the substituents on the maleimide rings.
4,4’-Methylenebis(N-phenylmaleimide): Another closely related compound with similar applications.
Uniqueness
1,1’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1H-pyrrole-2,5-dione) is unique due to its specific structure, which imparts distinct thermal and mechanical properties. These properties make it particularly suitable for use in high-performance materials .
特性
CAS番号 |
47619-10-3 |
|---|---|
分子式 |
C23H18N2O4 |
分子量 |
386.4 g/mol |
IUPAC名 |
3-methyl-1-[4-[[4-(3-methyl-2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C23H18N2O4/c1-14-11-20(26)24(22(14)28)18-7-3-16(4-8-18)13-17-5-9-19(10-6-17)25-21(27)12-15(2)23(25)29/h3-12H,13H2,1-2H3 |
InChIキー |
JOIKTXAWXLKFFD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C1=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4C(=O)C=C(C4=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


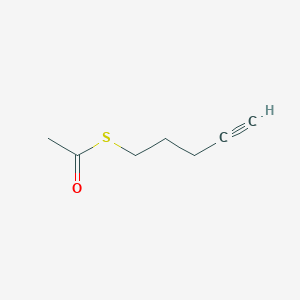
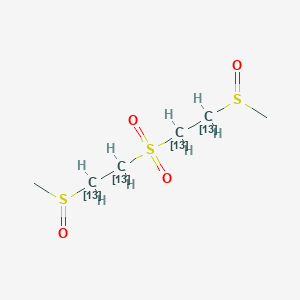

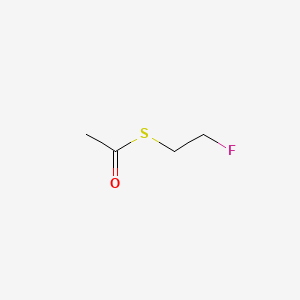
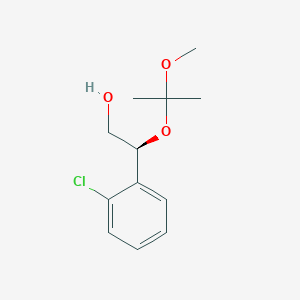

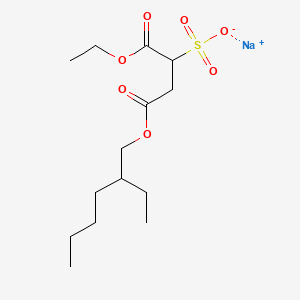
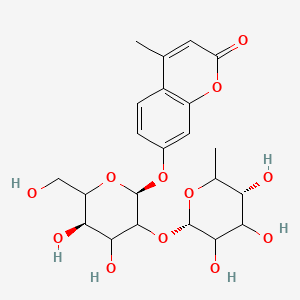
![4-(4-fluoro-2-phenylmethoxyphenyl)-5-[(E)-pent-1-enyl]-2,6-di(propan-2-yl)pyridine-3-carbaldehyde](/img/structure/B13422346.png)
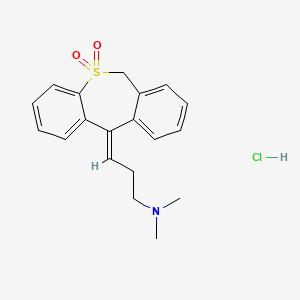
![2-[3,4-Bis(trideuteriomethoxy)phenyl]acetonitrile](/img/structure/B13422362.png)
